Home > Products > Screening Compounds P47050 > N-(3-methylphenyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide
N-(3-methylphenyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide -

N-(3-methylphenyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide

Catalog Number: EVT-4582890
CAS Number:
Molecular Formula: C21H27N3O3S
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes. In pharmacological studies, it demonstrates a pKB of 10.13 +/- 0.14 versus LTE4 on guinea pig trachea and an oral ED50 of 1.14 mumol/kg against LTD4-induced bronchoconstriction in guinea pigs. []
  • Relevance: While structurally different from N-(3-methylphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide, ZENECA ZD3523 shares the critical element of being a substituted indole-carboxamide. This structural class is notable for its leukotriene antagonist activity, linking it to the potential biological activities of the target compound. []

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422)

  • Compound Description: Wy-48,422 is a potent leukotriene D4 (LTD4) antagonist belonging to the hydroxamic acid series. It exhibits an oral ED50 of 7.9 mg/kg against LTD4-induced bronchoconstriction in guinea pigs. Furthermore, it demonstrates oral activity against ovalbumin-induced bronchoconstriction in guinea pigs with an ED50 of 3.6 mg/kg. In vitro, Wy-48,422 exhibits a pKB value of 6.08 against LTD4-induced contraction of isolated guinea pig trachea. []
  • Relevance: Although structurally distinct from N-(3-methylphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide, Wy-48,422 belongs to the broader category of LTD4 antagonists. This connection highlights the potential for the target compound to exhibit similar biological activities, particularly given its structural features like the sulfonyl group, which could be explored for developing novel LTD4 antagonists. []

N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353)

  • Compound Description: Wy-49,353 is a potent LTD4 antagonist classified under the sulfonyl carboxamide series. It demonstrates oral activity against both LTD4- and ovalbumin-induced bronchoconstriction with ED50s of 0.4 and 20.2 mg/kg, respectively. In vitro studies reveal a pKB value of 7.78 against LTD4-induced contraction of isolated guinea pig trachea. []
  • Relevance: Wy-49,353 shares a significant structural resemblance to N-(3-methylphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide, specifically the presence of both a sulfonyl and a carboxamide group. This structural similarity, combined with its potent LTD4 antagonist activity, underscores the possibility of the target compound also acting as an LTD4 antagonist. The presence of these shared functional groups suggests that N-(3-methylphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide could potentially interact with similar biological targets. []

4-[[5-[(cyclopentylmethyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5a)

  • Relevance: The structural similarity between compound 5a and N-(3-methylphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide, particularly the presence of an indole ring, a sulfonyl group, and a carboxamide group, is noteworthy. This resemblance suggests that N-(3-methylphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide could belong to the same chemical series as compound 5a and might exhibit similar biological activities, albeit potentially with variations in potency and efficacy. []

4-[[6-[(cyclopentylmethyl)carbamoyl]-3-methylindol-1-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (6a)

  • Relevance: Both compound 6a and N-(3-methylphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide share the presence of an indole ring, a sulfonyl group, and a carboxamide group. This structural similarity, in the context of peptidoleukotriene antagonism, further strengthens the possibility of N-(3-methylphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide possessing similar biological activity. []

4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q)

  • Compound Description: Compound 5q represents a transposed amide within the substituted indole-carboxamide class, exhibiting subnanomolar affinity for the leukotriene receptor and an oral ED50 of 5 mg/kg in a guinea pig model of asthma. Notably, it displays lower absolute bioavailability (28%) compared to ICI 204,219 (68%) in rats, with significant blood levels maintained for up to 24 hours post-dose. []

Properties

Product Name

N-(3-methylphenyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide

IUPAC Name

N-(3-methylphenyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H27N3O3S/c1-3-11-22-28(26,27)20-15-17(9-10-19(20)24-12-4-5-13-24)21(25)23-18-8-6-7-16(2)14-18/h6-10,14-15,22H,3-5,11-13H2,1-2H3,(H,23,25)

InChI Key

SWXDMEOMYOQVSF-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C)N3CCCC3

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.